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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-2-amine

Cat. No.: B1317973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-(Pyridin-4-
yl)propan-2-amine, a key intermediate in pharmaceutical synthesis. A comprehensive
understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) is crucial for quality control, reaction monitoring, and drug
development processes. This document outlines the predicted spectral data, detailed
experimental protocols, and logical workflows for the structural elucidation of this compound.

Please note: As direct experimental spectra for this specific compound are not universally
published, the data presented herein are predicted based on established principles of
spectroscopy and data from analogous structures.

Molecular Structure

1-(Pyridin-4-yl)propan-2-amine possesses a chiral center at the second carbon of the propyl
chain. The structure consists of a pyridine ring linked at the 4-position to a propan-2-amine
moiety. This combination of an aromatic heterocycle and a primary aliphatic amine dictates its
characteristic spectroscopic features.

Caption: Chemical Structure of 1-(Pyridin-4-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.[1] The predicted *H and 13C NMR spectra of 1-(Pyridin-4-yl)propan-2-amine
provide distinct signals corresponding to each unique proton and carbon environment.

Predicted *H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring
protons, the aliphatic chain protons, and the amine protons. The integration of these signals
should correspond to the number of protons in each environment.[2]

Predicted **C NMR Data

The 3C NMR spectrum will display signals for the two distinct carbons of the pyridine ring and
the three carbons of the propyl-amine side chain. The carbon attached to the nitrogen will be
shifted downfield.

Summary of Predicted NMR Data

Predicted tH ] Predicted 13C
_ _ ) Predicted 1H _ _ _
Assignment Chemical Shift o Integration Chemical Shift
Multiplicity
(3, ppm) (3, ppm)
Pyridine H-2, H-6  ~8.5 Doublet (d) 2H 150
Pyridine H-3, H-5 ~7.2 Doublet (d) 2H 124
Pyridine C-4 - - - 148
CHz (Benzylic) ~2.7 Doublet (d) 2H 45
CH (Methine) ~3.1 Sextet 1H 48
CHs (Methyl) ~1.1 Doublet (d) 3H 23

) ) Broad Singlet (br
NHz (Amine) ~1.5 (variable) ) 2H -
S

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(Pyridin-4-yl)propan-2-
amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).[3]
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¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

o Transfer: Filter the solution into a clean 5 mm NMR tube.

¢ Acquisition: Place the NMR tube in the spectrometer. Acquire *H and *3C spectra using
standard acquisition parameters. For a more detailed analysis, 2D NMR experiments like
COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence)
can be performed to confirm proton-proton and proton-carbon connectivities.[1]

NMR Spectroscopic Workflow

Sample Preparation
(Dissolve in Deuterated Solvent)

1D *H NMR Acquisition
(Chemical Shift, Integration, Multiplicity)

1D 3C & DEPT NMR Acquisition

(Carbon Environments, CHn)

2D NMR (COSY, HSQC)
(Connectivity Analysis)

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Logical workflow for NMR-based structure elucidation.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[4]

Predicted IR Absorption Data

The IR spectrum of 1-(Pyridin-4-yl)propan-2-amine is expected to show characteristic
absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic chain,
and C=C and C=N bonds of the aromatic pyridine ring.

Wavenumber (cm~1)  Vibration Type Functional Group Intensity
N-H Stretch ) .
) Primary Amine (R- )
3400-3250 (asymmetric & NH2) Medium (two bands)
2
symmetric)
3100-3000 C-H Stretch (sp?) Aromatic (Pyridine) Medium
Aliphatic (CH, CHz,
2960-2850 C-H Stretch (sp3) Strong
CHs)
1650-1580 N-H Bend (Scissoring)  Primary Amine Medium
1600, 1500 C=C and C=N Stretch  Aromatic Ring Medium-Strong
1250-1020 C-N Stretch Aliphatic Amine Medium-Weak
Primary/Secondary
910-665 N-H Wag Strong, Broad

Amine

References for IR data interpretation.[5][6][7]

Experimental Protocol for IR Spectroscopy
For a liquid sample like 1-(Pyridin-4-yl)propan-2-amine:

o Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a
salt plate (e.g., NaCl or KBr).[8]

o Assembly: Place a second salt plate on top to create a thin liquid film.

o Acquisition: Place the "sandwich" assembly in the sample holder of the FT-IR spectrometer.
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» Analysis: Acquire the spectrum. The resulting plot will show percent transmittance versus
wavenumber (cm~1).

For solid samples, the thin solid film or KBr pellet method can be used.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.[10]

Predicted Mass Spectrum and Fragmentation

1-(Pyridin-4-yl)propan-2-amine has a molecular formula of CsH12N2 and a monoisotopic
mass of approximately 136.10 Da.

e Molecular lon (M*): According to the Nitrogen Rule, a molecule with an even number of
nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion
peak is expected at m/z = 136.[11]

e Major Fragmentation Pathways:

o Alpha-Cleavage: The most common fragmentation for aliphatic amines is the cleavage of
the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl
radical (*CHs) to form a stable iminium ion.[12]

s [M- CHs]* =136 - 15 = m/z 121

o Benzylic-like Cleavage: Cleavage of the bond between the CHz group and the
CH(NH2)CHs group is also highly probable due to the stability of the resulting
pyridinylmethyl cation (tropylium-like ion is not possible here, but the pyridinylmethyl cation
is still relatively stable).

» Loss of «CH(NH2)CHs radical leads to a fragment at m/z 92.

» The other fragment, [CH(NH2)CHs]*, would appear at m/z 44, which is often a base
peak for secondary amines.

Summary of Predicted Mass Spectrometry Data
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m/z Value Proposed Fragment Notes
136 [CsH12N2]* Molecular lon (M*")
Loss of a methyl radical via
121 [M - CH3]*
alpha-cleavage
92 [CsHaN-CH2]* Benzylic-like cleavage
Alpha-cleavage, often the base
44 [CH(NH2)CHs]*

peak

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (~10-100 pg/mL) in a
suitable volatile solvent like methanol or acetonitrile.[13]

« lonization: Introduce the sample into the mass spectrometer. Electron Impact (El) is a
common ionization method that induces fragmentation.[14] Electrospray lonization (ESI) is a
softer technique that often preserves the molecular ion.[15]

e Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

o Detection: The detector records the abundance of each ion, generating the mass spectrum.
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Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous structural characterization of 1-(Pyridin-4-yl)propan-2-amine. The predicted
data in this guide, including *H and 3C NMR chemical shifts, key IR absorption frequencies,
and major mass spectral fragments, serve as a valuable reference for researchers in the
pharmaceutical and chemical industries. Adherence to the outlined experimental protocols will
ensure the acquisition of high-quality data for reliable analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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